8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluorophenyl group: This step may involve a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.
Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid would depend on its specific biological target. Typically, quinoline derivatives interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline-6-carboxylic acid: Lacks the fluorophenyl and trifluoromethyl groups.
8-Phenylquinoline-6-carboxylic acid: Lacks the fluorine and trifluoromethyl groups.
7-(Trifluoromethyl)quinoline-6-carboxylic acid: Lacks the fluorophenyl group.
Uniqueness
8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is unique due to the presence of both the fluorophenyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H9F4NO2 |
---|---|
Molecular Weight |
335.25 g/mol |
IUPAC Name |
8-(4-fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C17H9F4NO2/c18-11-5-3-9(4-6-11)13-14(17(19,20)21)12(16(23)24)8-10-2-1-7-22-15(10)13/h1-8H,(H,23,24) |
InChI Key |
VIWUODOGIVOKIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C(=C2N=C1)C3=CC=C(C=C3)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.